molecular formula C18H20N2O4 B034431 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate CAS No. 101952-83-4

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

Cat. No.: B034431
CAS No.: 101952-83-4
M. Wt: 328.4 g/mol
InChI Key: OBKMIDVZRUPSJJ-UHFFFAOYSA-N
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Description

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes two pyridine rings connected by a hexyl chain with ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with hexane-1,6-diol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Hexyl pyridine-3-carboxylate alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkages in the compound can be hydrolyzed by esterases, releasing the active pyridine-3-carboxylic acid moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenenicotinate: Similar structure but with different ester linkages.

    Pyridine-3-carboxylic acid derivatives: Compounds with variations in the alkyl chain length and functional groups.

Uniqueness

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is unique due to its specific ester linkages and hexyl chain, which confer distinct chemical and biological properties

Biological Activity

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anti-inflammatory effects.

  • Chemical Formula : C18H20N2O4
  • Molecular Weight : 336.36 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring, which is known for its pharmacological significance, particularly in drug design due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of hexyl alcohol with pyridine-3-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester formation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against biofilm-forming bacteria. The results indicated that at sub-MIC concentrations, this compound significantly reduced biofilm formation by up to 70% in Staphylococcus epidermidis, a common pathogen associated with medical device infections .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in paw swelling and leukocyte infiltration compared to controls, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKMIDVZRUPSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144429
Record name Nicotinic acid, hexamethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101952-83-4
Record name Nicotinic acid, hexamethylene ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, hexamethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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